![molecular formula C15H16BrNO3S B267884 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide](/img/structure/B267884.png)
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide
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Overview
Description
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide, also known as Bromo-MMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. Additionally, 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been found to modulate the immune system, which can help to prevent viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide and its potential applications in medicine and biology. Finally, research is needed to develop more cost-effective methods for synthesizing 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide, which could help to make it more widely available for research purposes.
In conclusion, 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide is a promising compound that has potential applications in medicine and biology. Its anticancer and antiviral properties, along with its ability to modulate the immune system, make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential benefits of 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide make it a valuable area of study for the scientific community.
Synthesis Methods
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with phenethylamine. The resulting product is then purified through recrystallization to obtain pure 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide.
Scientific Research Applications
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been extensively studied for its potential applications in medicine and biology. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 5-bromo-2-methoxy-N-phenethylbenzenesulfonamide has been found to have antiviral properties, with studies showing its effectiveness against the human immunodeficiency virus (HIV).
properties
Product Name |
5-bromo-2-methoxy-N-phenethylbenzenesulfonamide |
---|---|
Molecular Formula |
C15H16BrNO3S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-20-14-8-7-13(16)11-15(14)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
WOAXLJWKQPNVKH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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